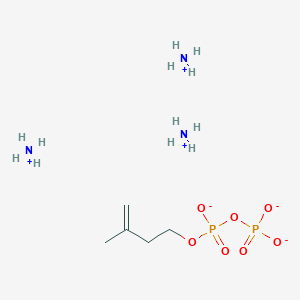
Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is a chemical compound that has been studied for its various properties and reactions. It has been synthesized and analyzed in different studies, focusing on its molecular structure, chemical properties, and potential applications.
Synthesis Analysis
The synthesis of this compound involves multiple steps. Initially, it is prepared through a Hantzsch reaction, involving benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate, followed by refluxing in methanol. This yields diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. Subsequently, this intermediate undergoes aromatization under refluxing conditions with ferric chloride hexahydrate to form Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (Li Gong-chun, 2013).
Molecular Structure Analysis
The molecular structure of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has been characterized using various techniques, including X-ray crystallography. Studies have analyzed its crystalline structure and the arrangement of its molecular constituents, providing insights into its conformation and bonding patterns (McKenna et al., 1988).
Applications De Recherche Scientifique
Synthesis and Characterization
Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is synthesized as an intermediate in the preparation of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid via the Hantzsch reaction. This compound's synthesis involves multiple stages including refluxing with benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate, followed by aromatization and hydrolyzation processes. The final yield of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid reaches 62.7% through this method, demonstrating a significant step in organic synthesis and chemical characterization (Li, 2013).
Structural Analysis and Crystallography
The structural properties of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate derivatives have been extensively studied. For example, compounds with methoxy substitutions show unique hydrogen-bonding networks, contributing to the understanding of molecular interactions and crystal packing in such compounds. This provides valuable insights into the design and synthesis of new materials with desired properties (Metcalf & Holt, 2000).
Exploration of Biological Effects
Researchers have explored the biological effects of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate derivatives. Specifically, certain derivatives are synthesized and evaluated for their potential as chemotherapeutic agents. The induction of apoptosis in human colon cancer cells by these derivatives highlights their potential application in cancer treatment, showcasing the versatility of this compound in medicinal chemistry (Ahn et al., 2018).
Chemical Modifications and Antimicrobial Studies
The versatility of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is further demonstrated through chemical modifications to synthesize new derivatives with potential antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of diethyl 1,4-dihydro-2,6-dimethyl-4-pyrazolylpyridine-3,5-dicarboxylates reveal a broad scope for structural variations and biological applications, expanding the chemical and biological relevance of the parent compound (Prakash et al., 2011).
Safety And Hazards
The compound carries the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDKSJMDSZZJER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348071 |
Source


|
| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
CAS RN |
1539-44-2 |
Source


|
| Record name | 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














